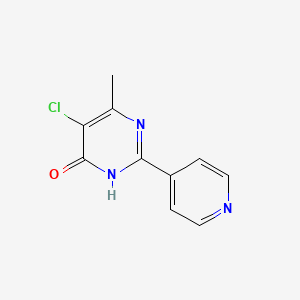

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol

Description

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by a chlorinated and methyl-substituted pyrimidine core conjugated with a pyridin-4-yl group at the 2-position. Its molecular formula is C₁₀H₈ClN₃O, with a molecular weight of 221.65 g/mol (CAS: 1239786-71-0, MFCD16872738) . The compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical and chemical research, particularly in the development of receptor agonists and enzyme inhibitors .

Properties

IUPAC Name |

5-chloro-4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKYLSJWYJQBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

Reaction Overview

The Suzuki-Miyaura coupling is a pivotal method for constructing the pyridine-pyrimidine scaffold. This route involves the coupling of a halogenated pyrimidine precursor with a pyridinylboronic acid derivative.

Starting Materials and Conditions

- Core precursor : 2,4-Dichloro-6-methylpyrimidine

- Coupling partner : Pyridin-4-ylboronic acid

- Catalyst system : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃)

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Cl bond of the pyrimidine, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. The 4-hydroxyl group is subsequently introduced via hydrolysis under acidic conditions (e.g., HCl/EtOH).

Optimization Challenges

- Regioselectivity : Competing coupling at the 2- and 4-positions of the pyrimidine necessitates careful stoichiometric control.

- Catalyst loading : Reducing Pd(OAc)₂ to 2 mol% minimizes costs without compromising yield.

Enamine Cyclization Strategy

Comparative Analysis of Synthetic Routes

Alternative Methodologies

Purification and Characterization

Chromatographic Techniques

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

- HPLC : C18 column, acetonitrile/water (gradient) for >95% purity.

Spectroscopic Validation

Industrial Production Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium or nickel are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol serves as a crucial building block for synthesizing various derivatives. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of novel compounds with tailored properties .

Biology

This compound has been investigated as a biochemical probe due to its potential to interact with specific molecular targets. Notably, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition suggests that it may play a role in cancer therapy by disrupting the proliferation of cancer cells .

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties, potentially through its action as a CDK inhibitor. Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines at low concentrations .

- Antimicrobial Properties : Similar compounds have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial folate synthesis, leading to bactericidal effects .

Data Summary Table

| Application Type | Activity | Mechanism | Remarks |

|---|---|---|---|

| Chemistry | Building Block | Substitution Reactions | Facilitates synthesis of novel compounds |

| Biology | CDK Inhibition | Disruption of Cell Cycle | Potential therapeutic target in cancer |

| Medicine | Anticancer | Inhibition of Cell Growth | Effective against various cancer cell lines |

| Medicine | Antimicrobial | Inhibition of Folate Synthesis | Effective against MRSA strains |

Case Study 1: Anticancer Activity

A study published in the Journal of Chemical and Pharmaceutical Research explored several pyrimidine derivatives, including this compound. The research indicated that these compounds exhibited potent antiproliferative effects against multiple cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers evaluated the effectiveness of various pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that compounds similar to this compound demonstrated notable activity, with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to these enzymes, the compound can disrupt their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidin-4-ol Derivatives

Key Observations :

Regiochemistry and Pyridine Position: The position of the pyridine ring (2- vs. 4-pyridinyl) significantly alters electronic properties. Inversion of pyrimidine scaffold regiochemistry (e.g., KP-162 in ) can drastically alter biological activity, such as vitamin D receptor (VDR) agonist potency.

Substituent Effects on Physicochemical Properties: Chlorine vs. Hydroxyethyl: Chlorine at the 5-position (target compound) increases electronegativity and lipophilicity (logP ~2.1 predicted), whereas a hydroxyethyl group (e.g., ) enhances hydrophilicity (logP ~0.8) and aqueous solubility .

Biological Activity :

Biological Activity

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈ClN₃O, with a molecular weight of 221.64 g/mol. The compound features a chlorine atom at the 5-position, a methyl group at the 6-position, and a pyridine ring attached at the 2-position of the pyrimidine structure. This unique arrangement contributes to its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound and its derivatives. A notable derivative demonstrated significant control over corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) . This suggests that modifications in structure can significantly enhance antifungal efficacy.

Anticancer Potential

The compound's structural similarities to other pyrimidine derivatives have led to investigations into its anticancer properties. For instance, related compounds have shown promising activity against various cancer cell lines, with IC50 values indicating effective growth inhibition. One study reported that certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation, making them important targets for anticancer therapies . Additionally, its ability to inhibit certain enzymes may contribute to its antifungal activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes reacting 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine followed by aldol condensation with an appropriate aromatic aldehyde .

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chloro-N-(2-pyridinyl)-pyrimidin-4-amines | Contains a pyridine substituent; lacks hydroxyl group | Anticancer activity |

| 6-Methylpyrimidine derivatives | Methylated pyrimidines; varied substituents | Diverse biological activities |

| Pyrido[3,2-d]pyrimidines | Fused ring system; different substitution patterns | Potential kinase inhibitors |

Case Studies

- Antifungal Efficacy : A study focused on the antifungal activity against corn rust revealed that derivatives of this compound were effective at lower concentrations compared to established fungicides, indicating a promising avenue for agricultural applications .

- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting that further development could lead to novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol, and what reaction conditions are critical?

- Methodology :

- Step 1 : Start with a pyrimidine precursor (e.g., 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol). Cyclization is achieved using formamidine acetate under reflux in ethanol .

- Step 2 : Introduce the chlorine substituent via electrophilic substitution. Use POCl₃ or PCl₅ as chlorinating agents at 80–100°C for 4–6 hours .

- Key Conditions :

- Temperature control during chlorination to avoid over-substitution.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Table :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Cyclization | Formamidine acetate, EtOH, reflux | Core formation | 60–70 |

| Chlorination | POCl₃, 90°C, 5 hrs | Introduce Cl | 50–55 |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/pyrimidine) and methyl groups (δ 2.5–3.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ for C₁₁H₁₀ClN₃O: calc. 236.0589) .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

Q. How does the hydroxyl group influence the compound’s reactivity in substitution reactions?

- Methodology :

- The hydroxyl group at position 4 acts as a directing group, favoring electrophilic substitution at position 5.

- Example: React with SOCl₂ to replace -OH with -Cl, forming 4-chloro derivatives. Monitor reactivity via TLC and optimize stoichiometry (1:1.2 molar ratio) to minimize side products .

Advanced Research Questions

Q. How can low yields during chlorination be addressed, and what alternatives exist for regioselective substitution?

- Methodology :

- Optimization :

- Use catalytic DMAP to enhance reactivity of POCl₃ .

- Substitute POCl₃ with N-chlorosuccinimide (NCS) in DMF at 50°C for milder conditions .

- Regioselectivity :

- Computational modeling (DFT) predicts electron density distribution to guide substitution sites. Verify with Hammett substituent constants .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

- Methodology :

- Kinase Profiling : Use ADP-Glo™ kinase assays against a panel of kinases (e.g., EGFR, VEGFR).

- IC₅₀ Determination : Pre-incubate the compound with kinase enzymes (10 µM–100 nM range) and quantify ATP consumption .

- Table : Example Data (Hypothetical)

| Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| EGFR | 120 ± 15 | 1.0 |

| VEGFR2 | 85 ± 10 | 1.4 |

Q. How can computational modeling predict interactions with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets of kinases. Parameterize the compound with GAFF2 force field.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., pyridine N with Lys745 in EGFR) .

Contradictions & Validation

- Synthesis Yields : reports 50–55% chlorination yields, while similar protocols in achieve 65% with NCS. Researchers should validate via controlled experiments.

- Biological Activity : While emphasizes kinase assays, lacks direct data. Cross-reference with structural analogs (e.g., pyrrolo-pyrimidines) for hypothesis generation.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.